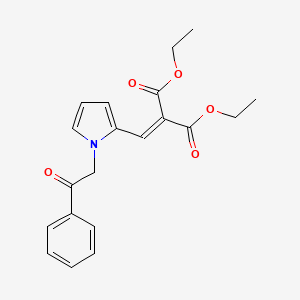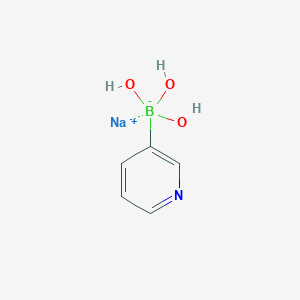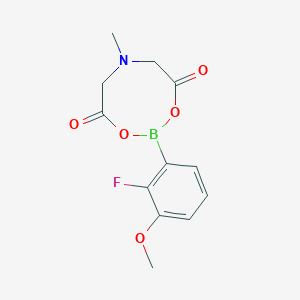
N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroéthyl)propanamide est un composé organique complexe qui présente un noyau benzimidazole substitué par un groupe benzylthio et un groupe trichloroéthyl
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroéthyl)propanamide implique généralement plusieurs étapes, en commençant par la préparation du noyau benzimidazole. Le benzimidazole est ensuite fonctionnalisé avec un groupe benzylthio par une réaction de substitution nucléophile.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions réactionnelles et la mise en œuvre de techniques de purification telles que la recristallisation ou la chromatographie pour garantir que le produit final répond aux spécifications requises .
Analyse Des Réactions Chimiques
Types de réactions
Le N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroéthyl)propanamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe benzylthio peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe trichloroéthyl peut être réduit pour former des dérivés moins chlorés.
Substitution : Le noyau benzimidazole peut participer à des réactions de substitution électrophile aromatique.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme l'hydrure de lithium aluminium pour la réduction, et des électrophiles comme les halogènes pour les réactions de substitution .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe benzylthio peut produire des sulfoxydes ou des sulfones, tandis que la réduction du groupe trichloroéthyl peut produire des dérivés dichloroéthyl ou monochloroéthyl .
Applications De Recherche Scientifique
Le N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroéthyl)propanamide présente plusieurs applications en recherche scientifique :
Chimie : Il peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Il peut servir de sonde pour étudier les processus biologiques impliquant des dérivés du benzimidazole.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux aux propriétés uniques .
Mécanisme d'action
Le mécanisme d'action du N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroéthyl)propanamide implique son interaction avec des cibles moléculaires spécifiques. Le noyau benzimidazole peut se lier à des enzymes ou des récepteurs, modulant ainsi leur activité. Les groupes benzylthio et trichloroéthyl peuvent améliorer l'affinité de liaison et la spécificité du composé, conduisant à des effets biologiques plus puissants .
Mécanisme D'action
The mechanism of action of N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroethyl)propanamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The benzylthio and trichloroethyl groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres dérivés du benzimidazole tels que :
- N-(2-fluorophényl)-N-[1-(2-phényléthyl)-4-pipéridinyl]-propanamide
- N-(2-cyanoéthyl)-4-pipéridinyl-propanamide
- N-(1-phényléthyl-4-pipéridinyl)propionanilide .
Unicité
Le N-(1-(2-(Benzylthio)-1H-benzimidazol-1-YL)-2,2,2-trichloroéthyl)propanamide est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence du groupe benzylthio et du groupe trichloroéthyl le différencie des autres dérivés du benzimidazole, ce qui pourrait conduire à des applications et des effets uniques .
Propriétés
Numéro CAS |
611185-64-9 |
|---|---|
Formule moléculaire |
C19H18Cl3N3OS |
Poids moléculaire |
442.8 g/mol |
Nom IUPAC |
N-[1-(2-benzylsulfanylbenzimidazol-1-yl)-2,2,2-trichloroethyl]propanamide |
InChI |
InChI=1S/C19H18Cl3N3OS/c1-2-16(26)24-17(19(20,21)22)25-15-11-7-6-10-14(15)23-18(25)27-12-13-8-4-3-5-9-13/h3-11,17H,2,12H2,1H3,(H,24,26) |
Clé InChI |
DOVRFYQRWBBYEV-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC(C(Cl)(Cl)Cl)N1C2=CC=CC=C2N=C1SCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-fluorophenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052342.png)



![7-ethyl-6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12052370.png)
![2-[2-[2-[2-(2-Tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12052375.png)
![[2-ethoxy-4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12052380.png)
![2-[2-[(E)-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid](/img/structure/B12052391.png)


![N'-[(E)-(2-nitrophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B12052404.png)

![3-Benzyl-3-bromo-3-methyl-3l-5-azabicyclo[3.3.1]nonan-7-one, AldrichCPR](/img/structure/B12052414.png)

